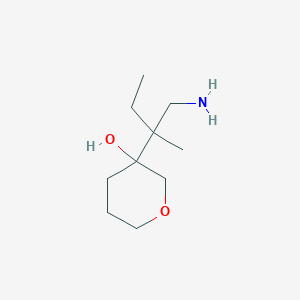
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is used primarily for research purposes and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-2-aminobutane with an oxirane derivative under acidic or basic conditions to form the desired oxan-3-ol structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-one derivatives.
Reduction: Reduction reactions can convert the oxan-3-ol to oxan-3-amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Oxan-3-one derivatives.
Reduction: Oxan-3-amine derivatives.
Substitution: Various substituted oxan-3-ol derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxan-3-ol structure can participate in various chemical reactions. These interactions can affect cellular pathways and biochemical processes, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-1-butanol: Similar in structure but lacks the oxan ring.
3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol: Similar but with a different alkyl chain length.
Uniqueness
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol is unique due to its specific oxan-3-ol structure combined with the amino group, which imparts distinct chemical and biological properties. This combination allows for unique interactions and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(1-amino-2-methylbutan-2-yl)oxan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-9(2,7-11)10(12)5-4-6-13-8-10/h12H,3-8,11H2,1-2H3 |
InChI Key |
DRLPGSZJSJGGCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CCCOC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


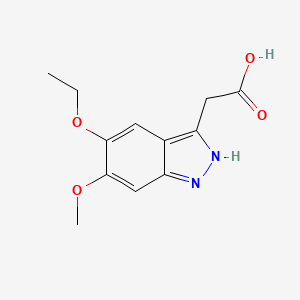
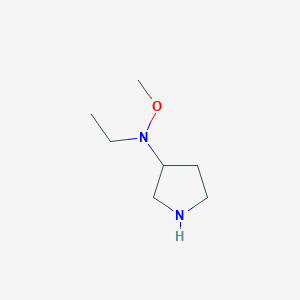
![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)
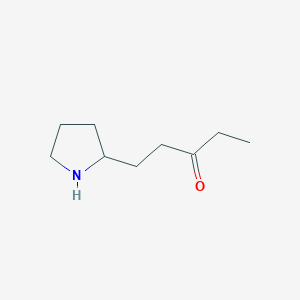
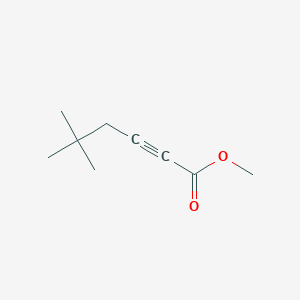
![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
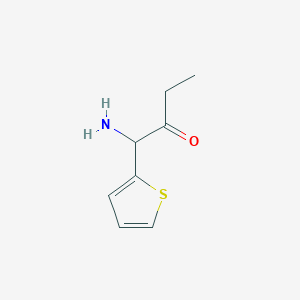
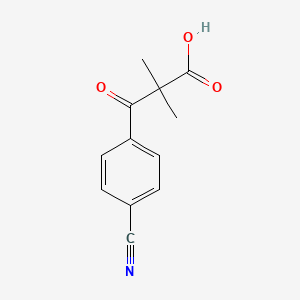
![2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine](/img/structure/B13173487.png)
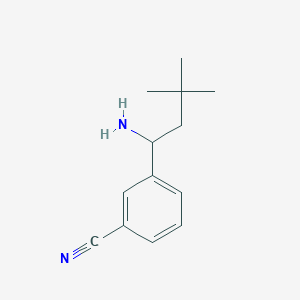
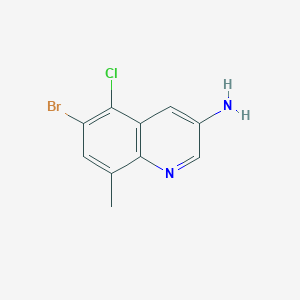
![3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B13173512.png)
![2-[(3-Methylphenyl)methyl]oxirane](/img/structure/B13173515.png)
![2-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13173517.png)
